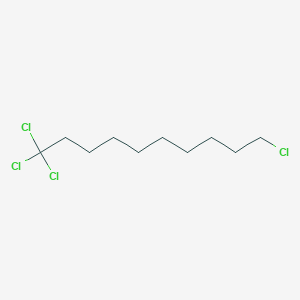

1,1,1,10-Tetrachlorodecane

Description

Contextualization within Organochlorine Chemistry Scholarship

Organochlorine compounds are characterized by the presence of at least one covalently bonded chlorine atom. This class of molecules includes well-known substances such as polychlorinated biphenyls (PCBs) and various pesticides, which have been extensively studied due to their environmental persistence and biological effects. chiron.noresearchgate.net Polychlorinated decanes, including 1,1,1,10-tetrachlorodecane, are a less-studied subset of the broader category of chlorinated paraffins. These compounds are generally lipophilic, meaning they tend to dissolve in fats and oils, which can lead to their accumulation in the fatty tissues of organisms. chiron.no Research into specific isomers like this compound is often driven by the need to understand the environmental footprint and potential toxicological profiles of industrial chemicals and their byproducts. epa.gov

Significance of Defined Halogenated Alkanes in Chemical Inquiry

The study of specifically defined halogenated alkanes, as opposed to complex technical mixtures, is crucial for several scientific disciplines. regulations.gov In toxicology, for instance, understanding the effects of a single, pure compound is necessary to establish clear dose-response relationships. toyotasupplier.com For analytical chemistry, pure standards of compounds like this compound are essential for the accurate identification and quantification of these substances in environmental samples. epa.gov The synthesis and study of individual isomers also contribute to a more fundamental understanding of structure-activity relationships, revealing how the precise placement of halogen atoms on an alkane chain influences its physical, chemical, and biological properties.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,1,1,10-tetrachlorodecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18Cl4/c11-9-7-5-3-1-2-4-6-8-10(12,13)14/h1-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWBYZRCQVPUHLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCC(Cl)(Cl)Cl)CCCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18Cl4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10872679 | |

| Record name | 1,1,1,10-tetrachlorodecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10872679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10311-15-6 | |

| Record name | 1,1,1,10-Tetrachlorodecane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010311156 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1,1,10-tetrachlorodecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10872679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1,1,1,10 Tetrachlorodecane and Its Congeners

Direct Chlorination Strategies

Direct chlorination methods are often the most straightforward approaches to introducing multiple chlorine atoms onto an alkane backbone. These strategies typically involve radical mechanisms and can be applied to both saturated and unsaturated precursors.

Radical addition of polychloroalkanes, such as carbon tetrachloride (CCl₄), to unsaturated precursors like alkenes or alkadienes is a significant method for synthesizing polychlorinated alkanes. researchgate.net This type of reaction proceeds via a free-radical chain mechanism, typically initiated by heat, light (UV), or a chemical initiator. aakash.ac.inlibretexts.orgsavemyexams.comlibretexts.orgbyjus.com The process involves three main stages: initiation, propagation, and termination. savemyexams.comlibretexts.orgbyjus.com

Initiation: The reaction begins with the homolytic cleavage of a bond in the initiator or the reactant itself. For instance, the Cl-Cl bond is relatively weak and can be broken to form two chlorine radicals (Cl•). libretexts.org

Propagation: A radical abstracts an atom from another molecule, creating a new bond and a new radical. This new radical then continues the chain. In the context of CCl₄ addition to an alkene, a radical (e.g., from an initiator) abstracts a chlorine atom from CCl₄ to form a trichloromethyl radical (•CCl₃). This radical then adds across the double bond of the unsaturated precursor.

Termination: The reaction ceases when two radicals combine, forming a stable, non-radical product. libretexts.org

Research has demonstrated the synthesis of various chlorinated compounds through the radical addition of CCl₄ to unsaturated decane (B31447) precursors. For example, the addition of CCl₄ to 1,5,9-decatriene (B1669986) has been used to produce tetrachloroundecadienes. researchgate.net Similarly, the addition of one mole of CCl₄ to 1,9-decadiene (B157367) results in a tetrachloroundecene. researchgate.net These products can then be further modified, for instance, through subsequent chlorination or hydrogenation, to yield saturated tetrachloroalkanes. researchgate.net

Stepwise chlorination offers a more controlled method for the synthesis of tetrachlorodecanes compared to direct, exhaustive chlorination. This approach involves the sequential addition of chlorine to an unsaturated precursor, allowing for the isolation of intermediates at various stages of chlorination.

A notable example is the stepwise chlorine addition to 1,5,9-decatriene. This process has been shown to yield a variety of chlorinated compounds, including two dichlorodecadienes, two tetrachlorodecenes, and two hexachlorodecanes, which could be isolated and identified. researchgate.netresearchgate.net The resulting tetrachlorodecenes can then be hydrogenated to produce the corresponding saturated tetrachlorodecanes. researchgate.net This method provides access to specific congeners that might be difficult to obtain through other means. The reaction of an alkene with chlorine typically proceeds through an electrophilic addition mechanism, often resulting in anti-addition to form vicinal dichlorides. aakash.ac.in

Targeted Synthesis of Specific Positional and Stereoisomers

As interest in the environmental fate and enantioselective toxicity of chiral pollutants grows, the demand for constitutionally and stereochemically defined standards has increased. researchgate.net This has driven the development of synthetic methods that target specific isomers of tetrachlorodecanes.

Enantioselective and diastereoselective syntheses aim to produce a single or a specific set of stereoisomers out of many possibilities. libretexts.org These methods often employ chiral catalysts or auxiliaries to control the stereochemical outcome of a reaction. libretexts.orgnih.gov

Research has been conducted on the synthesis of specific stereoisomers of 3,4,7,8-tetrachlorodecane. One approach involved a three-step diastereoselective synthesis that resulted in a stereoisomeric mixture of the target compound. dntb.gov.uascribd.com The synthesis of specific stereoisomers is crucial, as different enantiomers of chiral pollutants can exhibit varied metabolic pathways and toxicities. researchgate.net While the direct enantioselective synthesis of 1,1,1,10-tetrachlorodecane is less documented, the principles of diastereoselective reactions, such as those used to create vicinal quaternary and tertiary stereocenters through iodo-aldol cyclizations or the synthesis of complex ring systems, highlight the advanced strategies available in modern organic synthesis to control stereochemistry. organic-chemistry.orgunc.edunih.gov

Following a non-selective or partially selective synthesis, the isolation and purification of individual isomers from a complex mixture is a critical step. Various chromatographic techniques are employed for this purpose.

For tetrachlorodecanes, high-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) have proven effective. researchgate.net In one study, a stereoisomeric mixture of 3,4,7,8-tetrachlorodecane was synthesized, and from this mixture, the single stereoisomer (3R,4R,7S,8S)-3,4,7,8-tetrachlorodecane was successfully separated and enriched through crystallization. researchgate.netdntb.gov.ua The structure of this isolated isomer was confirmed using single-crystal X-ray crystallography. researchgate.net

Furthermore, a fraction of 3,4,7,8-tetrachlorodecane stereoisomers was successfully resolved using supercritical fluid chromatography hyphenated to mass spectrometry (SFC-MS). researchgate.net This separation was achieved on a chiral stationary phase, demonstrating a powerful analytical method for separating chlorinated paraffin (B1166041) stereoisomers. researchgate.net HPLC with recycling has also been noted as a powerful technique for the successful isolation of various stable isomers of other complex chemical structures. researchgate.net

Table 1: Techniques for Isolation and Purification of Tetrachlorodecane Isomers

| Technique | Isomer Type | Specific Compound/Mixture | Key Parameters | Source |

|---|---|---|---|---|

| Crystallization | Stereoisomer | (3R,4R,7S,8S)-3,4,7,8-tetrachlorodecane | Separated from a stereoisomeric mixture by crystallizing the residual mother liquors. | researchgate.netdntb.gov.ua |

| Supercritical Fluid Chromatography (SFC-MS) | Stereoisomers | 3,4,7,8-tetrachlorodecane stereoisomers | Column: Chiral ART Amylose-C; Mobile Phase: CO₂/MeOH (96/4 v/v) with 0.1% diethylamine (B46881). | researchgate.net |

Optimization of Reaction Conditions and Yields in Laboratory Synthesis

Optimizing reaction conditions is essential for maximizing product yield, minimizing the formation of unwanted byproducts, and ensuring the economic and environmental viability of a synthetic process. mdpi.comdokumen.pubvdoc.pub Key parameters that are often adjusted include temperature, pressure, solvent, catalyst, and substrate concentration. mdpi.com

For instance, controlling the temperature can be crucial. In one study, it was found that reducing the reaction temperature to -20°C for a reduction reaction significantly increased the yield to 84.5% by preventing the formation of over-reduction products. mdpi.com The concentration of substrates is another critical factor; studies have shown that maintaining an optimal substrate concentration can keep conversion rates high, which is important for industrial-scale production. mdpi.com

While specific optimization data for the synthesis of this compound is not extensively detailed in the provided search context, the general principles of chemical process optimization are directly applicable. core.ac.uknih.gov These include using methods like response surface methodology to systematically study the effect of multiple variables on the reaction outcome. core.ac.uk The goal is often to develop a process that is not only high-yielding but also adheres to the principles of green chemistry, such as preventing waste and using renewable materials where possible. vdoc.pub

Catalytic Systems in Tetrachlorodecane Synthesis

The synthesis of this compound, a prominent member of the α,α,α,ω-tetrachloroalkane family, is predominantly achieved through the telomerization reaction of ethylene (B1197577) with carbon tetrachloride. This process, rooted in atom transfer radical addition (ATRA), relies heavily on catalytic systems to ensure efficiency, control, and high yields. acs.orgonepetro.org The catalyst's role is to facilitate the controlled addition of the carbon tetrachloride fragments across a chain of ethylene monomers. researchgate.net Over the years, research has focused on various transition metal complexes and other initiating systems to optimize this transformation. The most prominent catalysts are based on copper and iron, valued for their effectiveness and economic viability. nih.govbeilstein-journals.org

Copper-Based Catalytic Systems

Copper complexes are widely recognized for their catalytic activity in organic synthesis, including C-C bond-forming reactions like telomerization. beilstein-journals.org In the synthesis of tetrachloroalkanes, copper-based systems, often in conjunction with co-catalysts or specific solvents, have proven effective.

A noteworthy system involves the use of copper salts, such as cupric chloride, combined with an aliphatic amine. acs.org One specific example is a system utilizing monoethanolamine and cupric chloride, which functions as a potent initiator for the telomerization of ethylene and carbon tetrachloride. acs.org This particular catalytic system is versatile, operating efficiently in solution and emulsion, and is suitable for both batch and continuous processes at temperatures ranging from 80°C to 160°C. acs.org The amine-copper salt system offers excellent control over reaction parameters and results in high space-time yields without significant corrosion issues. acs.org For the synthesis of related polychlorinated alkanes, elemental copper powder in a polar aprotic solvent like dimethylformamide (DMF) has also been successfully employed. researchgate.net

Iron-Based Catalytic Systems

Iron-based catalysts have garnered significant attention as an environmentally friendly, abundant, and low-cost alternative to other transition metals for ATRA and atom transfer radical polymerization (ATRP) reactions. nih.govmdpi.comrsc.org Their application in the telomerization of ethylene and carbon tetrachloride has led to the development of highly efficient catalytic systems.

One such system employs iron pentacarbonyl in combination with nucleophilic solvents. onepetro.org This approach is particularly valuable as it allows for greater control over the distribution of telomer chain lengths, enabling the targeted synthesis of specific α,α,α,ω-tetrachloroalkanes. onepetro.org Another researched system involves the use of iron(III) chloride (FeCl₃) complexed with ligands like tributyl phosphate (B84403) (TBP) in a redox catalyst setup. researchgate.net The effectiveness of iron catalysts is often linked to the formation of complexes that mediate the radical transfer process. mdpi.com Mechanistic studies suggest that these reactions may proceed via a radical-mediated pathway involving the homolytic cleavage of the carbon-chlorine bond. organic-chemistry.org The choice of ligands, such as N-heterocyclic carbenes (NHCs), can be crucial for achieving high yields and selectivity in reactions involving polychlorinated alkanes. organic-chemistry.org

Other Catalytic Approaches

Beyond copper and iron, other systems have been explored for the synthesis of tetrachloroalkanes. Metal zinc powder has been studied as an initiator for the telomerization of ethylene with carbon tetrachloride, demonstrating that a metal powder alone can initiate the reaction. researchgate.net The efficiency of this system can be enhanced by the use of solvents like tert-butanol, leading to high conversion rates of carbon tetrachloride. researchgate.net

In a departure from metal-based catalysts, certain saturated organic carbonyl-containing compounds have been identified as effective non-free radical initiator type catalysts. google.com This class includes unsubstituted saturated organic acid anhydrides, aliphatic saturated dicarboxylic acids, and aliphatic saturated ketones. google.com These catalysts are promoted as a safer, non-explosive alternative to traditional peroxide-type initiators, which were historically used for this telomerization. google.com

Below is a summary of various catalytic systems used in the synthesis of tetrachloroalkanes and related compounds.

Table 1: Overview of Catalytic Systems in Polychloroalkane Synthesis

| Catalyst System | Telogen | Monomer | Key Findings | Reference(s) |

|---|---|---|---|---|

| Cupric Chloride / Monoethanolamine | Carbon Tetrachloride | Ethylene | Effective for continuous emulsion processes; high space-time yields. | acs.org |

| Iron Pentacarbonyl / Nucleophilic Solvents | Carbon Tetrachloride | Ethylene | Allows for regulation of relative yields of individual telomers. | onepetro.org |

| Copper Powder / DMF | Carbon Tetrachloride | 2-Chloropropene | Effective for synthesizing pentachlorobutane, a related compound. | researchgate.net |

| Zinc Powder / tert-Butanol | Carbon Tetrachloride | Ethylene | High conversion of carbon tetrachloride (approx. 90%). | researchgate.net |

| FeCl₃ / Tributyl Phosphate (TBP) | Tetrachloromethane | Chloroethylene | The FeCl₃/TBP complex acts as the redox catalyst. | researchgate.net |

Chemical Reactivity and Mechanistic Transformation Pathways of 1,1,1,10 Tetrachlorodecane

Photochemical Degradation Mechanisms

The absorption of light can initiate the degradation of chlorinated alkanes through various mechanisms, primarily involving highly reactive transient species. For a molecule like 1,1,1,10-tetrachlorodecane, with both a trichloromethyl group and a primary chlorine substituent, photochemical degradation would likely proceed through pathways influenced by these distinct structural features.

Role of Hydrated Electrons and Hydroxyl Radicals in Degradation

Photochemical processes in aqueous environments often generate powerful reactive species such as hydrated electrons (e⁻aq) and hydroxyl radicals (•OH), which are key drivers of pollutant degradation. nih.gov

Hydrated Electrons (e⁻aq): These are potent reducing agents formed, for example, during the photolysis of natural organic matter. nih.gov They are known to react efficiently with chlorinated organic compounds. The reaction typically proceeds via dissociative electron attachment, where the capture of a hydrated electron leads to the cleavage of a carbon-chlorine bond and the formation of a chloride ion and an organic radical. rsc.org For chlorinated alkanes, the rate of reaction with hydrated electrons generally increases with the degree of chlorination. researchgate.netacs.org Therefore, the 1,1,1-trichloro- end of this compound would be a highly probable site for initial attack by hydrated electrons.

Hydroxyl Radicals (•OH): As powerful and non-selective oxidants, hydroxyl radicals react with saturated alkanes primarily through hydrogen atom abstraction. kirj.ee This process generates a carbon-centered radical, which can then undergo further reactions, often involving oxygen, leading to the formation of a variety of oxygenated by-products. mdpi.com In the case of this compound, •OH could abstract a hydrogen atom from any of the methylene (B1212753) groups along the carbon chain. The reactivity of C-H bonds towards •OH attack generally follows the order tertiary > secondary > primary, a consideration not directly applicable to the linear chain of decane (B31447) but relevant in branched isomers. The presence of electron-withdrawing chlorine atoms can influence the rate of hydrogen abstraction at adjacent carbons.

Kinetics of Photochemical Transformations

The kinetics of photochemical degradation are compound-specific and depend on factors such as the quantum yield of the parent compound and the steady-state concentrations of reactive species like •OH and e⁻aq.

While no specific kinetic data for the photochemical transformation of this compound have been reported, studies on other chlorinated alkanes provide some insights. The rate constants for the reaction of hydrated electrons with chloroethanes increase significantly with the number of chlorine atoms. acs.org A similar trend is observed for other short-chain chlorinated alkanes, where higher chlorine content leads to higher reaction rate constants with e⁻aq and lower rate constants with •OH. nih.gov This suggests that for this compound, the reaction with hydrated electrons would be a significant degradation pathway, likely with a high rate constant.

Identification of Photolysis By-products

The by-products of photolysis would depend on the dominant degradation pathway.

Reaction with Hydrated Electrons: The initial step would likely be the reductive dechlorination of the -CCl₃ group to form a dichloromethyl radical (•CHCl₂) or further dechlorination. This radical could then abstract a hydrogen atom to form 1,1-dichloro-1-hydrodecane, or react with oxygen to form peroxy radicals, leading to a cascade of reactions producing aldehydes, carboxylic acids, and ultimately, mineralization to CO₂ and HCl. Reductive dechlorination could also occur at the 10-position, yielding a primary alkyl radical.

Reaction with Hydroxyl Radicals: Hydrogen abstraction by •OH would create a decyl radical with the radical center at various positions along the chain. In the presence of oxygen, this would lead to the formation of a variety of oxygenated products, including chlorinated alcohols, ketones, and carboxylic acids. Subsequent degradation of these intermediates would lead to shorter-chain compounds and eventual mineralization.

Studies on the degradation of other polychlorinated alkanes have identified long-chain alkanes as potential degradation products, suggesting that complete dechlorination can occur. researchgate.net

Oxidative Degradation Processes

Oxidative degradation, particularly through Advanced Oxidation Processes (AOPs), represents a promising approach for the treatment of water contaminated with persistent organic pollutants like chlorinated alkanes.

Advanced Oxidation Processes (AOPs) for Chlorinated Alkanes

AOPs are characterized by the generation of highly reactive hydroxyl radicals in sufficient quantities to effectively oxidize organic contaminants. kirj.ee Common AOPs include:

UV/H₂O₂: The photolysis of hydrogen peroxide (H₂O₂) with ultraviolet light generates •OH radicals. This method has been shown to be effective for the degradation of various chlorinated compounds.

Fenton and Photo-Fenton Reactions: The Fenton reaction involves the use of ferrous ions (Fe²⁺) to catalyze the decomposition of H₂O₂ into •OH radicals. chemicalbook.com The efficiency of this process can be significantly enhanced by UV irradiation (photo-Fenton), which promotes the photoreduction of Fe³⁺ back to Fe²⁺, thus regenerating the catalyst and producing additional •OH radicals. chemicalbook.com

Saturated chlorinated alkanes are generally more resistant to oxidation by •OH compared to unsaturated or aromatic compounds. kirj.ee However, AOPs can achieve their degradation, albeit potentially at slower rates. For this compound, the primary mechanism of attack by •OH generated via AOPs would be hydrogen abstraction from the alkyl chain.

Homogeneous Degradation Studies in Aqueous Solutions

Homogeneous degradation studies, where the catalyst and reactants are in the same phase, provide fundamental insights into reaction mechanisms and kinetics. Research on the degradation of 1,2,9,10-tetrachlorodecane (B1257318) in aqueous solutions using H₂O₂/UV and photo-Fenton systems has demonstrated the effectiveness of these methods. researchgate.net In these studies, the photo-Fenton process led to a more rapid degradation compared to the H₂O₂/UV system, attributed to the enhanced production of •OH radicals. researchgate.net The degradation was confirmed by the stoichiometric release of chloride ions, indicating complete dechlorination. researchgate.net

While these findings are for a different isomer, they strongly suggest that this compound would also be susceptible to degradation under similar homogeneous AOP conditions. The degradation would likely proceed via radical-mediated oxidation pathways, leading to the formation of various oxygenated intermediates and ultimately to mineralization.

Hydrolytic Stability and Pathways

The hydrolytic stability of this compound varies significantly between its two chlorinated termini. Halogenoalkanes undergo hydrolysis, a nucleophilic substitution reaction, where a water molecule or a hydroxide (B78521) ion acts as the nucleophile, replacing a halogen atom. studysmarter.co.ukyoutube.com The rate and mechanism of this reaction are heavily influenced by the structure of the alkyl halide and the strength of the carbon-halogen bond. savemyexams.com

The C-Cl bond is strong, and hydrolysis reactions are generally slow at room temperature, often requiring heating to proceed at a reasonable rate. savemyexams.com The reaction with water is significantly slower than with hydroxide ions, as the hydroxide ion is a more powerful nucleophile due to its full negative charge. savemyexams.com

Mechanistic Considerations:

C-10 Position: The primary chloride at the C-10 position is susceptible to nucleophilic substitution, primarily through an SN2 (Substitution Nucleophilic Bimolecular) mechanism. In this pathway, the nucleophile (H₂O or OH⁻) attacks the electrophilic carbon atom, leading to the displacement of the chloride ion in a single, concerted step. youtube.com The product of this reaction is 1,1,1-trichlorodecan-10-ol.

C-1 Position: The 1,1,1-trichloro group (trichloromethyl group) at the C-1 position is exceptionally resistant to nucleophilic substitution via either SN1 or SN2 pathways. SN2 reactions are sterically hindered by the presence of three bulky chlorine atoms. An SN1 reaction is also unfavorable because the formation of a primary carbocation is energetically costly, and any potential stabilizing effect from the chlorine atoms is outweighed by their strong inductive electron-withdrawal.

Table 1: Predicted Hydrolytic Reactivity of this compound

| Reactive Site | C-X Bond Type | Predicted Mechanism | Relative Rate | Hydrolysis Product | Notes |

|---|---|---|---|---|---|

| C-10 | Primary (R-CH₂Cl) | SN2 | Slow | 1,1,1-Trichlorodecan-10-ol | Rate is enhanced by heat and use of OH⁻ as the nucleophile. savemyexams.com |

| C-1 | Trichloromethyl (R-CCl₃) | Resistant to Substitution | Negligible | No Reaction | Steric hindrance and electronic effects prevent nucleophilic attack. |

Reactivity as a Synthetic Intermediate

This compound can serve as a valuable synthetic intermediate, functioning as a bifunctional building block. Its utility stems from the differential reactivity of its terminal chloro groups, allowing for selective chemical modifications. Polychlorinated alkanes are recognized as useful starting materials for preparing a variety of α,ω-disubstituted alkanes, including dinitriles, dicarboxylic acids, and diamines. researchgate.net

Derivatization involves converting a specific functional group into another, often to facilitate subsequent reactions or to introduce desired chemical properties. For this compound, derivatization reactions would selectively target the more reactive primary chloride at the C-10 position. Such reactions typically involve nucleophilic substitution to replace the chlorine atom with a new functional group. researchgate.net

These initial derivatization steps create new intermediates that can be used in a wider range of chemical transformations. For example:

Cyanation: Reaction with sodium or potassium cyanide in a polar aprotic solvent introduces a nitrile group. This nitrile can then be hydrolyzed to a carboxylic acid or reduced to a primary amine.

Azidation: Substitution with sodium azide (B81097) yields a terminal azide. The azide group is a versatile functional group that can be readily reduced to a primary amine or used in cycloaddition reactions, such as "click chemistry."

Acetoxylation: Reaction with a carboxylate salt, such as sodium acetate, forms an ester. Subsequent hydrolysis of the ester under acidic or basic conditions yields the corresponding alcohol, 1,1,1-trichlorodecan-10-ol.

These derivatization strategies effectively transform the simple chloroalkane into more complex and synthetically versatile molecules, demonstrating its role as a precursor in multi-step organic synthesis.

Table 2: Potential Derivatization Reactions of this compound at the C-10 Position

| Reaction Type | Nucleophile/Reagent | Product Functional Group | Intermediate Formed | Potential Subsequent Transformation |

|---|---|---|---|---|

| Cyanation | NaCN or KCN | Nitrile (-C≡N) | 11,11,11-Trichloroundecanenitrile | Hydrolysis to carboxylic acid; Reduction to amine |

| Azidation | Sodium Azide (NaN₃) | Azide (-N₃) | 1-Azido-10,10,10-trichlorodecane | Reduction to primary amine; Cycloaddition reactions |

| Acetoxylation | Sodium Acetate (CH₃COONa) | Ester (-OCOCH₃) | 1,1,1-Trichlorodecan-10-yl acetate | Hydrolysis to alcohol |

| Amination | Ammonia (NH₃) | Primary Amine (-NH₂) | 10,10,10-Trichlorodecan-1-amine | Formation of amides, imines, etc. |

Advanced Analytical Characterization of 1,1,1,10 Tetrachlorodecane Isomers

Chromatographic Separation Techniques

Effective separation of the complex isomeric mixtures of 1,1,1,10-tetrachlorodecane is a critical prerequisite for accurate analysis. Various chromatographic techniques have been developed and refined to address this challenge, each offering distinct advantages in resolving these intricate mixtures.

Gas Chromatography (GC) Coupled with Mass Spectrometry (MS)

Gas chromatography coupled with mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile organic compounds, including tetrachlorodecane isomers. bcp-instruments.commdpi.com High-resolution gas chromatography (HRGC) in particular provides the necessary resolving power to separate individual congeners. researchgate.net The coupling of GC with a mass spectrometer allows for both the separation of compounds based on their retention times and their identification based on their mass-to-charge ratio (m/z) and fragmentation patterns. bcp-instruments.comdocbrown.info

For the analysis of chlorinated paraffins, including tetrachlorodecane, GC is often coupled with a high-resolution time-of-flight mass spectrometer (TOF-MS) or a quadrupole time-of-flight (QTOF) system. icpms.czunito.it These high-resolution instruments are crucial for distinguishing between different CP homologues and avoiding interference from other co-eluting compounds. icpms.czunito.it The use of specific capillary columns, such as a DB-5MS, is common for achieving optimal separation of SCCP congeners. gcms.cz

A study developing a method for C10-chloroparaffins with 4-6 chlorine atoms utilized HRGC with electron capture detection (HRGC-ECD) for pre-quantification, followed by definitive identification and quantification using HRGC-MS with negative chemical ionization (ECNI). researchgate.net This approach employed pure, synthesized C10-chloroalkane standards, including 1,2,9,10-tetrachlorodecane (B1257318), for the first time, achieving average recoveries greater than 97%. researchgate.net

Table 1: GC-MS Systems for Chlorinated Paraffin (B1166041) Analysis

| GC System | Mass Spectrometer | Ionization Mode | Key Advantages |

| Agilent 7890B GC | Agilent 7250 GC/Q-TOF | EI and NCI | High-resolution capabilities, suitable for both low energy EI and NCI analysis. icpms.cz |

| HRGC | MS-ECNI | ECNI | Definitive identification and quantification of C10-chloroalkanes. researchgate.net |

| GC | qTOF-HRMS | NCI | Distinguishes between SCCPs and MCCPs, avoids interference. unito.it |

Supercritical Fluid Chromatography (SFC) for Chiral Separations

Supercritical fluid chromatography (SFC) has emerged as a powerful technique for the separation of chiral compounds, offering advantages such as faster analysis times and reduced organic solvent consumption compared to traditional liquid chromatography. mdpi.comselvita.com This technique is particularly valuable for the separation of stereoisomers of chlorinated paraffins, which can exhibit different biological activities. researchgate.net

A recent study successfully demonstrated the chiral separation of 3,4,7,8-tetrachlorodecane stereoisomers using SFC hyphenated to mass spectrometry. researchgate.netnih.gov The separation was achieved on a Chiral ART Amylose-C column with a mobile phase of CO2/MeOH (96/4 v/v) containing 0.1% diethylamine (B46881). researchgate.netnih.gov This represents a significant advancement in CP analysis, as the separation of stereoisomers has been historically challenging. researchgate.net The use of polysaccharide-based chiral stationary phases (CSPs) is common in SFC for achieving enantiomeric separations. mdpi.comchromatographyonline.comnih.govnih.gov

Table 2: SFC Parameters for Chiral Separation of Tetrachlorodecane Isomers

| Parameter | Specification |

| Chromatography System | Supercritical Fluid Chromatography hyphenated to Mass Spectrometry (SFC-MS) researchgate.netnih.gov |

| Chiral Stationary Phase | Chiral ART Amylose-C researchgate.netnih.gov |

| Mobile Phase | CO2/MeOH (96/4 v/v) with 0.1% diethylamine researchgate.netnih.gov |

Liquid Chromatography (LC) with High-Resolution Mass Spectrometry

Liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) has become an essential tool for analyzing a wide range of environmental contaminants, including those that are not amenable to GC analysis. bohrium.comnih.gov This technique is particularly useful for the analysis of complex mixtures and can provide information on a broad spectrum of compounds in a single run. researchgate.net

For chlorinated paraffins, LC-HRMS, often using an Orbitrap mass spectrometer, allows for the simultaneous detection of SCCPs, medium-chain chlorinated paraffins (MCCPs), and long-chain chlorinated paraffins (LCCPs). researchgate.net The high resolving power of the mass spectrometer, often set at 140,000, enables the separation of CP signals from interferences. researchgate.net Reversed-phase liquid chromatography with a suitable column, such as a Hypersil Gold analytical column, is typically employed for the separation. researchgate.net The use of soft ionization techniques like electrospray ionization (ESI) is common in LC-MS analysis of CPs. researchgate.netempa.ch

Table 3: LC-HRMS for Environmental Contaminant Screening

| LC System | Mass Spectrometer | Ionization Mode | Key Application |

| Vanquish UHPLC | Orbitrap ID-X Tribrid | ESI | Screening of toxic natural products. nih.gov |

| UHPLC | HRMS/MS | ESI | Analysis of contaminants in surface water. bohrium.com |

| LC | Q-Exactive Orbitrap | ESI | Simultaneous detection of SCCPs, MCCPs, and LCCPs. researchgate.net |

High-Resolution Mass Spectrometry for Congener Analysis

High-resolution mass spectrometry (HRMS) is indispensable for the detailed analysis of this compound congeners, providing the mass accuracy required to determine elemental compositions and differentiate between closely related species. docbrown.infoicpms.cz

Negative Chemical Ionization Mass Spectrometry (NCI-MS)

Negative chemical ionization (NCI) is a soft ionization technique that is highly sensitive for electronegative compounds like chlorinated paraffins. icpms.czpops.int In NCI-MS, reagent gases like methane (B114726) are used to produce specific ions, often [M-Cl]⁻ or [M+Cl]⁻, which are characteristic of the parent molecule. gcms.czresearchgate.net This results in less fragmentation compared to other ionization methods, leading to simpler mass spectra and enhanced sensitivity for higher chlorinated congeners. icpms.czpops.int

The use of NCI with high-resolution mass spectrometry, such as a GC/Q-TOF system, allows for the selective and sensitive analysis of SCCPs. icpms.czgcms.cz While NCI provides excellent sensitivity for congeners with higher chlorine content, it can be less sensitive for those with fewer chlorine atoms. icpms.cz The predominant ions observed in NCI spectra of SCCPs are typically M⁻ and (M-Cl)⁻/(M-HCl)⁻, with no significant fragmentation of the carbon backbone. gcms.cz

Electron Ionization Tandem Mass Spectrometry (EI-MS/MS)

Electron ionization (EI) is a "hard" ionization technique that results in extensive fragmentation of the analyte molecule. acs.orgnih.gov While this fragmentation can provide valuable structural information, it can also lead to complex mass spectra that are difficult to interpret for isomeric mixtures. acs.org However, EI combined with tandem mass spectrometry (MS/MS) offers a selective and sensitive alternative for the analysis of chlorinated paraffins. acs.orgresearchgate.net

In EI-MS/MS, specific fragment ions that are common to all PCA congeners can be selected as precursor ions. acs.org These precursor ions are then subjected to collision-induced dissociation (CID) to produce product ions that are characteristic of the compound class. acs.orgresearchgate.net This approach has the advantage that the response factors are not significantly influenced by the degree of chlorination or the carbon chain length. pops.intresearchgate.net However, the strong fragmentation in EI mode means that information about the specific chain length and chlorine number of individual congeners is often lost. acs.org

Quadrupole Time-of-Flight High-Resolution Mass Spectrometry (GC-NCI-qTOF-HRMS)

Gas chromatography combined with negative chemical ionization (NCI) and quadrupole time-of-flight high-resolution mass spectrometry (GC-NCI-qTOF-HRMS) is a powerful technique for the analysis of chlorinated paraffins. eurl-pesticides.eu NCI is particularly well-suited for chlorinated compounds as it provides high sensitivity and selectivity. thermofisher.comgoogle.com This method allows for the generation of specific ions, such as [M-Cl]⁻ or [M+Cl]⁻, which are characteristic of the chlorinated alkane homologues. thermofisher.comnih.gov

High-resolution mass spectrometry (HRMS) is essential to differentiate between various CP congeners and to eliminate interferences from other organochlorine compounds that may be present in environmental or biological samples. acs.org The high mass accuracy of qTOF-HRMS, often within 5 ppm, enables the confident identification of target analytes. eurl-pesticides.eu For complex mixtures like CPs, which can contain thousands of isomers, HRMS instruments like qTOF or Orbitrap are preferred. nih.gov

Comprehensive two-dimensional gas chromatography (GC×GC) coupled with NCI-qTOF-HRMS can further enhance the separation of these complex mixtures, providing structured chromatograms that facilitate the identification of different congener groups based on carbon chain length and degree of chlorination. researchgate.net

Table 1: GC-NCI-qTOF-HRMS Parameters for Chlorinated Paraffin Analysis

| Parameter | Setting | Reference |

|---|---|---|

| Ionization Mode | Negative Chemical Ionization (NCI) | thermofisher.com |

| Reagent Gas | Methane | thermofisher.com |

| Mass Analyzer | Quadrupole Time-of-Flight (qTOF) | eurl-pesticides.eu |

| Mass Resolution | >10,000 FWHM | acs.org |

| Mass Accuracy | < 5 ppm | eurl-pesticides.eu |

| Acquisition Mode | Full Scan | thermofisher.com |

| Ion Source Temp. | 150-200 °C | eurl-pesticides.eunih.gov |

| Transfer Line Temp. | 280 °C | thermofisher.com |

This table is interactive. You can sort and filter the data.

Spectroscopic Elucidation of Molecular Structures

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of molecules, including the determination of stereochemistry. For chlorinated alkanes, both ¹H and ¹³C NMR are utilized. nih.gov While ¹H NMR spectra of complex CP mixtures often show broad, overlapping signals, ¹³C NMR provides better dispersion and allows for the identification of different carbon environments. acs.org

Two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC), are particularly valuable. researchgate.net HSQC correlates proton and carbon signals, aiding in the assignment of specific resonances and providing detailed structural information. researchgate.net By comparing experimental NMR data with predicted spectra from theoretical calculations (e.g., using Density Functional Theory), it is possible to discriminate between different isomers and determine their relative abundance in a mixture. nih.govacs.org For instance, the chemical shifts in the ¹H NMR spectra of chlorinated alkanes are influenced by the position of the chlorine atoms. researchgate.net

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography is the definitive method for determining the absolute configuration of chiral molecules, provided that a suitable single crystal can be obtained. nih.govencyclopedia.pub This technique relies on the anomalous scattering of X-rays by the atoms in the crystal, which allows for the differentiation between enantiomers. researchgate.net

For a successful determination, the compound must be enantiomerically pure and crystallize in a non-centrosymmetric space group. thieme-connect.de The Flack parameter, derived from the diffraction data, is a key indicator of the absolute structure; a value close to zero confirms the correct assignment. encyclopedia.pubd-nb.info While obtaining single crystals of long-chain alkanes can be challenging, co-crystallization with a host molecule or in situ cryo-crystallization techniques can be employed. researchgate.netd-nb.info The structure of long-chain alkane monooxygenase (LadA) has been determined by X-ray crystallography, providing insights into the binding of long-chain alkanes. nih.gov

Development of Reference Standards for Quantitative Analysis

The accurate quantification of this compound and other CPs is highly dependent on the availability of well-characterized reference standards. bcp-instruments.comresearchgate.net The complexity of commercial CP mixtures, which are often classified as UVCB substances (Unknown or Variable composition, Complex reaction products or Biological materials), makes the development of suitable standards a significant challenge. pops.int

Purity Assessment and Characterization of Standards

The synthesis of individual CP congeners with defined structures and chlorine positions is crucial for creating reliable reference materials. bcp-instruments.com The purity of these standards must be rigorously assessed using a combination of analytical techniques. Gas chromatography with flame ionization detection (GC-FID) or mass spectrometry (GC-MS) is used to determine the chemical purity. chloffin.eu

NMR and high-resolution mass spectrometry are employed to confirm the chemical structure and identity of the synthesized standard. chloffin.eu The process of producing a Certified Reference Material (CRM) also involves assessing the material's homogeneity and stability over time. chloffin.eu

Inter-laboratory Variance in Quantitative Measurements

Significant variability in quantitative results has been observed in inter-laboratory studies for chlorinated paraffins. ntnu.no These discrepancies can arise from several factors, including the use of different analytical methods, variations in instrument parameters, and the use of different calibration standards. researchgate.netnih.gov

The lack of universally accepted and well-characterized reference materials is a major contributor to this variance. bcp-instruments.comchloffin.eu To address this, efforts are being made to develop CRMs and to conduct inter-laboratory comparisons using common, purity-assessed calibrants to improve the accuracy and comparability of CP measurements across different laboratories. chiron.noeuropa.eu

Table 2: Mentioned Compound Names

| Compound Name |

|---|

| This compound |

| 1,2,3-trichloropropane |

| 1,1,1,2,2,3,3-heptachloropropane |

| pentaerythrityl tetrachloride |

| 1,2,5,6,9,10-hexachlorododecane |

| 1,2,6,7,10,11-hexachlorotridecane |

| 3,4,6,7,10,11-hexachlorotetradecane |

| 3,4,7,8-tetrachlorodecane |

| n-decane |

| nicotine |

| (R)-carvone |

| 1,2,9,10-Tetrachlorodecane |

| 1H,1H,2H-perfluoro-1-hexene |

| 1H,1H,2H,2H-perfluorohexane-1-ol |

| heptafluoropropyl-1,2,2,2-tetrafluoroethyl ether |

| perfluorohexanoic acid |

| undecafluorou-2-methyl-3-oxahexanoic acid |

| 1H,1H,2H-perfluoro-1-octene |

| 1H,1H,2H,2H-perfluoro-1-octanol |

| 1H-perfluoroheptane |

| 1H,1H,2H-perfluoro-1-decene |

| 1H,1H,2H-perfluoro-1-dodecene |

| 1,1,1,3-Tetrachlorodecane |

| 2,5,6,9-tetrachlorodecane |

| 1,2,5,6,9-pentachlorodecane |

| 1,2,5,6,9,10-hexachlorodecane |

| 1,1,1,3,8,10,10,10-Octachlorodecane |

This table is interactive. You can sort and filter the data.

Computational and Theoretical Chemistry Studies on 1,1,1,10 Tetrachlorodecane

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are central to determining the electronic structure and predicting various molecular properties. scielo.org.mxnih.gov These calculations solve approximations of the Schrödinger equation to yield information about molecular orbitals, charge distribution, and energetic properties. wikipedia.orgnih.gov

For 1,1,1,10-tetrachlorodecane, the molecular structure is characterized by a ten-carbon chain with a trichloromethyl (-CCl₃) group at one end and a single chlorine atom at the other. The high electronegativity of the chlorine atoms significantly influences the electronic properties. The -CCl₃ group, in particular, acts as a strong electron-withdrawing group, leading to a polarized C-Cl bond and a notable dipole moment for the molecule.

Key electronic properties that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as it relates to the molecule's chemical reactivity and stability; a larger gap generally implies lower reactivity. scielo.org.mx The distribution of these orbitals indicates the most likely sites for nucleophilic and electrophilic attack. In this compound, the LUMO is expected to be localized around the C-Cl bonds, particularly within the -CCl₃ group, making it susceptible to attack by nucleophiles or reductive processes.

Table 1: Representative Calculated Electronic Properties of a Short-Chain 1,1,1-Trichloroalkane (Model Compound) This table presents theoretical data for a smaller, analogous molecule calculated using DFT to illustrate typical values that would be expected for the functional end of this compound.

| Property | Description | Illustrative Value |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to the ability to donate electrons. | -7.5 eV |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons. | -0.8 eV |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity and electronic excitation energy. | 6.7 eV |

| Dipole Moment | A measure of the net molecular polarity resulting from charge separation. | 2.1 Debye |

| Mulliken Charge on C1 | Calculated partial charge on the carbon atom of the -CCl₃ group, indicating high electrophilicity. | +0.45 e |

Mechanistic Modeling of Reaction Pathways (e.g., Photodegradation)

Mechanistic modeling is used to explore the step-by-step processes of chemical reactions, including degradation pathways. For chlorinated alkanes, photodegradation is a key environmental fate process. researchgate.netresearchgate.net These reactions are often initiated by ultraviolet (UV) light, which provides the energy to break chemical bonds, typically the weakest one in the molecule. libretexts.org

In this compound, the C-Cl bonds are significantly weaker than the C-C and C-H bonds and are therefore the most likely sites for initial cleavage upon UV irradiation. Computational models can calculate the bond dissociation energies (BDEs) for all bonds in the molecule to confirm this. The photodegradation mechanism likely proceeds via a free-radical chain reaction. byjus.com

A probable photodegradation pathway for this compound can be modeled as follows:

Initiation: Absorption of a photon (hν) leads to the homolytic cleavage of a C-Cl bond, generating a carbon-centered radical and a chlorine radical. The C-Cl bonds in the -CCl₃ group are particularly susceptible. Cl₃C-(CH₂)₉-Cl + hν → •Cl₂C-(CH₂)₉-Cl + •Cl

Propagation: The generated radicals can react further. The carbon-centered radical can undergo rearrangement, elimination, or react with other molecules (like oxygen or water). The chlorine radical is highly reactive and can abstract a hydrogen atom from another alkane molecule, creating an alkyl radical and HCl. •Cl + Cl₃C-(CH₂)₉-Cl → HCl + Cl₃C-(CH₂)₈-ĊH-Cl

Termination: The reaction ceases when two radicals combine. youtube.com •Cl + •Cl → Cl₂ 2 •Cl₂C-(CH₂)₉-Cl → Dimerization products

Computational studies can model the transition states and energy barriers for each step, providing insights into the reaction kinetics and the most favorable degradation pathways. nih.govnih.gov The presence of substances like hydroxyl radicals (•OH) in an aqueous environment can also significantly contribute to degradation, a process that can be effectively modeled. researchgate.net

Prediction of Isomer Stability and Conformations

The stability of different isomers of tetrachlorodecane is highly dependent on the positions of the chlorine atoms. Computational chemistry allows for the calculation of the heats of formation and total energies of various isomers to predict their relative stabilities.

For tetrachlorodecanes, isomers with chlorine atoms distributed more evenly along the carbon chain tend to be more stable than those with multiple chlorines on the same or adjacent carbons (geminal or vicinal substitution). This is due to a combination of steric hindrance and electrostatic repulsion between the bulky, electronegative chlorine atoms. Therefore, this compound, with three chlorine atoms on the terminal carbon, is expected to be less stable than an isomer like 1,4,7,10-tetrachlorodecane.

Table 2: Qualitative Comparison of Factors Affecting Tetrachlorodecane Isomer Stability

| Isomer Example | Key Structural Feature | Primary Stability-Influencing Factor | Predicted Relative Stability |

|---|---|---|---|

| This compound | Geminal chlorines (-CCl₃ group) | High steric strain and electrostatic repulsion | Low |

| 1,2,9,10-Tetrachlorodecane (B1257318) | Two sets of vicinal chlorines | Moderate steric and torsional strain | Intermediate |

| 1,3,8,10-Tetrachlorodecane | Separated chlorine atoms | Minimized steric and electrostatic interactions | High |

Molecular Dynamics Simulations (if applicable to reactivity/interactions)

Molecular Dynamics (MD) simulations model the physical movement of atoms and molecules over time, providing a detailed picture of molecular behavior in different environments. researchgate.net While specific MD studies on this compound are not readily found in scientific literature, this technique is highly applicable for studying the interactions and reactivity of such a molecule.

If applied, MD simulations could provide valuable insights into:

Solvation and Partitioning: Simulating this compound in a water box could reveal how water molecules organize around its hydrophobic alkyl chain and its more polar chlorinated ends. This information is crucial for predicting its water solubility and its partitioning behavior between organic and aqueous phases (e.g., the octanol-water partition coefficient, Kow), which are key parameters for environmental fate modeling.

Conformational Dynamics: MD simulations can track the transitions between different conformational states of the flexible decane (B31447) chain in solution, showing how the solvent influences the molecule's shape and flexibility. researchgate.net

Interactions with Surfaces: The interaction and binding of this compound with environmental surfaces, such as soil organic matter or atmospheric particulates, could be simulated to understand its transport and persistence. Halogen bonding, a specific non-covalent interaction involving the chlorine atoms, could play a role in these interactions. researchgate.net

By combining the results of quantum chemical calculations (for accurate force field parameters) with MD simulations, a comprehensive model of the behavior of this compound in realistic chemical and environmental systems could be developed.

Function As a Building Block in Complex Organic and Materials Synthesis Research

Precursor in Multi-Step Organic Syntheses

Table 1: Documented Multi-Step Syntheses Using 1,1,1,10-Tetrachlorodecane as a Precursor

| Target Molecule | Synthetic Steps | Yield (%) | Research Focus | Reference |

|---|

Role in the Synthesis of Catalytic Complexes (e.g., Copper Complexes)

Halogenated organic molecules can sometimes serve as ligands or precursors to ligands in the formation of organometallic complexes, which are crucial in catalysis. Copper complexes, in particular, are widely used in organic reactions due to their catalytic activity. st-andrews.ac.ukrsc.orgnih.govmdpi.com These complexes often feature ligands that coordinate to the copper center, modulating its reactivity and stability. A thorough review of available research indicates that the specific role of this compound in the synthesis of catalytic complexes, including those of copper, has not been a subject of published investigation. The synthesis of such complexes is a significant area of research aimed at developing new and efficient catalysts for chemical transformations. researchgate.net

Table 2: Catalytic Complexes Synthesized Using this compound

| Complex Type | Metal Center | Ligand Contribution | Catalytic Application | Reference |

|---|

Potential as a Monomer or Component in Advanced Polymeric Materials Research

The development of advanced polymers with tailored properties often relies on the incorporation of specialized monomers that impart specific functionalities. monash.edu The dichloro- and trichloro- functionalities at opposite ends of the this compound backbone could theoretically allow it to act as a monomer or a cross-linking agent in polymerization reactions.

Integration into Polymer Backbones or Side Chains

Monomers can be integrated into a polymer's main chain (backbone) or attached as pendant groups (side chains), each influencing the material's properties differently. nih.gov The bifunctional nature of this compound suggests a potential for its integration into a polymer backbone through reactions involving its terminal chlorine atoms. However, there is no specific research available that demonstrates the use of this compound as a monomer or its successful integration into either polymer backbones or side chains in the context of advanced materials research.

Influence on Polymer Architecture and Functionality (academic context)

The architecture of a polymer—whether it is linear, branched, or cross-linked—profoundly affects its physical and chemical properties. researchgate.net The incorporation of a monomer like this compound would be expected to influence properties such as thermal stability, flame retardancy, and solubility due to the presence of chlorine atoms and the flexible decane (B31447) chain. As there are no published studies on polymers incorporating this specific compound, there is consequently no academic research detailing its influence on polymer architecture or functionality.

Table 3: Research on this compound in Polymeric Materials

| Polymer Type | Role of Compound | Resulting Architecture | Influence on Functionality | Reference |

|---|

Future Directions and Emerging Research Avenues

Development of Novel Stereoselective Synthesis Methods

The synthesis of 1,1,1,10-tetrachlorodecane presents a notable challenge in controlling the stereochemistry at the C-10 position, which is a chiral center. Currently, methods for the stereoselective synthesis of such polychlorinated alkanes are not well-established. Future research should focus on developing novel synthetic strategies that allow for the selective formation of either the (R)- or (S)-enantiomer of this compound.

Potential research directions include:

Chiral Auxiliaries: Investigating the use of chiral auxiliaries attached to a decane (B31447) precursor to direct the chlorination at the C-10 position.

Catalytic Asymmetric Chlorination: Exploring the development of chiral catalysts, potentially based on transition metals, that can facilitate the enantioselective chlorination of a suitable precursor.

Enzymatic Chlorination: Investigating the potential of halogenase enzymes to catalyze the stereospecific chlorination of a 1-trichloromethyl-decane substrate.

The successful development of such methods would be a significant advancement, enabling the study of the specific biological and chemical properties of each enantiomer.

Advanced Spectroscopic Techniques for Isomeric Differentiation

A critical aspect of studying this compound will be the ability to distinguish it from its various structural isomers. The tetrachlorodecane class has a multitude of possible isomers, each with potentially different physical, chemical, and toxicological properties. While standard techniques like Gas Chromatography-Mass Spectrometry (GC-MS) can separate and identify many isomers, more advanced methods will be necessary for unambiguous differentiation, particularly for stereoisomers.

Future research should employ a suite of advanced spectroscopic techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution NMR, including two-dimensional techniques (COSY, HSQC, HMBC), will be crucial for elucidating the precise connectivity and stereochemistry of this compound and its isomers. The use of chiral shift reagents could also aid in the differentiation of enantiomers.

Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA): These chiroptical spectroscopic techniques are powerful tools for determining the absolute configuration of chiral molecules in solution and could be applied to distinguish the enantiomers of this compound.

Ion Mobility-Mass Spectrometry (IM-MS): This technique separates ions based on their size and shape, offering an additional dimension of separation beyond traditional mass spectrometry. It could prove invaluable in differentiating between closely related isomers of tetrachlorodecane.

A comprehensive spectroscopic database for various tetrachlorodecane isomers would be an invaluable resource for future environmental and toxicological studies.

In-depth Mechanistic Studies of Degradation under Varied Chemical Conditions

Understanding the environmental fate of this compound is paramount. Chlorinated alkanes are known for their persistence, and their degradation pathways can lead to the formation of more or less toxic byproducts. tandfonline.com In-depth studies are needed to elucidate the mechanisms of degradation for this compound under a variety of chemical conditions.

Key research areas include:

Abiotic Degradation: Investigating hydrolysis, photolysis, and other abiotic degradation pathways. The presence of the trichloromethyl group is expected to significantly influence the reactivity and degradation of the molecule compared to other chlorinated alkanes.

Biotic Degradation: Studies on the microbial degradation of this compound are essential. Research should focus on identifying microbial strains capable of metabolizing this compound and elucidating the enzymatic pathways involved. The degradation of chlorinated paraffins is known to be influenced by chain length and the degree of chlorination. publications.gc.ca

Reductive Dechlorination: Given the high degree of chlorination at one end of the molecule, reductive dechlorination is a likely degradation pathway under anaerobic conditions. Mechanistic studies should investigate the step-wise removal of chlorine atoms and the resulting intermediates.

These studies will be critical for predicting the environmental persistence and potential for natural attenuation of this compound.

Exploration of Structure-Reactivity Relationships within Chlorinated Decane Isomers

A systematic investigation into the structure-reactivity relationships among various chlorinated decane isomers would provide fundamental insights into their chemical behavior. The position and number of chlorine atoms on the alkane chain dramatically influence properties such as polarity, volatility, and reactivity in substitution and elimination reactions. tandfonline.com

Future research should focus on:

Comparative Reactivity Studies: Systematically synthesizing a series of tetrachlorodecane isomers and comparing their reaction rates and pathways in key chemical transformations, such as nucleophilic substitution and dehydrochlorination.

Computational Modeling: Utilizing quantum chemical calculations to model the electronic structure, bond energies, and reaction barriers of different isomers. This can help to rationalize experimentally observed reactivity trends and predict the behavior of unstudied isomers.

Quantitative Structure-Activity Relationship (QSAR) Models: Developing QSAR models that correlate specific structural features of chlorinated decane isomers with their observed reactivity.

This line of inquiry will not only enhance our understanding of this compound but also contribute to a predictive framework for the reactivity of the broader class of polychlorinated alkanes. tandfonline.com

Application in Advanced Catalysis Research

While often viewed from an environmental perspective, chlorinated hydrocarbons can also serve as valuable reagents or precursors in synthetic chemistry. The unique structure of this compound could be leveraged in the field of advanced catalysis.

Potential research applications include:

Catalytic Dehalogenation: Investigating the use of novel catalysts for the selective dehalogenation of this compound to produce valuable chemical intermediates. This could involve heterogeneous or homogeneous catalytic systems. mdpi.com

Precursor for Functionalized Decanes: Exploring catalytic methods to selectively replace the chlorine atoms with other functional groups, thereby using this compound as a building block for more complex molecules.

Catalyst Deactivation Studies: The compound could be used as a model substrate to study the mechanisms of catalyst deactivation by chlorinated compounds, which is a significant issue in many industrial processes. mdpi.com

By exploring these catalytic avenues, research can potentially transform a compound of environmental concern into a valuable tool for chemical synthesis.

Q & A

Q. What quality control measures are critical for chlorinated alkane analysis in compliance with regulatory frameworks?

- Methodological Answer : Implement blanks, spikes, and duplicates in every batch. Use internal standards (e.g., 1,10-dichlorodecane-d4) to correct for matrix effects. Adhere to ISO/IEC 17025 accreditation requirements for analytical validity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.